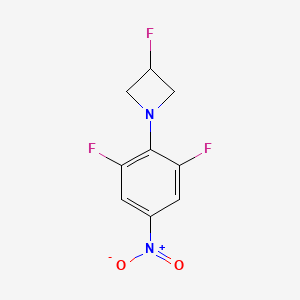

1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine

CAS No.: 919300-07-5

Cat. No.: VC15951604

Molecular Formula: C9H7F3N2O2

Molecular Weight: 232.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919300-07-5 |

|---|---|

| Molecular Formula | C9H7F3N2O2 |

| Molecular Weight | 232.16 g/mol |

| IUPAC Name | 1-(2,6-difluoro-4-nitrophenyl)-3-fluoroazetidine |

| Standard InChI | InChI=1S/C9H7F3N2O2/c10-5-3-13(4-5)9-7(11)1-6(14(15)16)2-8(9)12/h1-2,5H,3-4H2 |

| Standard InChI Key | WYVOEVCNJSXLFK-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)F |

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound consists of a four-membered azetidine ring (C₃H₆N) substituted with a fluorine atom at position 3 and a 2,6-difluoro-4-nitrophenyl group at position 1. Key structural parameters derived from density functional theory (DFT) calculations on related systems suggest:

-

Azetidine ring geometry: Planar distortion due to fluorine substitution, with C–N bond lengths of ~1.48 Å and C–F bonds of ~1.34 Å .

-

Phenyl ring substitution: Nitro (-NO₂) and fluorine groups induce significant electron-withdrawing effects, stabilizing the aromatic system through resonance and inductive effects .

Table 1: Calculated Geometric Parameters (B3LYP/6-31G(d,p))

| Parameter | Value (Å/°) | Source Analog |

|---|---|---|

| C1–N (azetidine) | 1.482 | M1 derivative |

| C3–F (azetidine) | 1.339 | 3,4-difluoroproline study |

| C–F (phenyl) | 1.341 | M6 derivative |

| N–O (nitro) | 1.221 | Nitrophenyl DFT data |

Synthetic Pathways

While no direct synthesis of 1-(2,6-difluoro-4-nitrophenyl)-3-fluoroazetidine has been reported, plausible routes can be inferred:

-

Azetidine functionalization: Fluorination of 3-hydroxyazetidine precursors using diethylaminosulfur trifluoride (DAST), followed by Suzuki–Miyaura coupling with 2,6-difluoro-4-nitrobenzene boronic acid .

-

Epoxide ring-opening: Adaptation of Novartis’ methodology for 3,4-difluoropyrrolidines , substituting proline precursors with azetidine analogs.

-

Nitro-group introduction: Electrophilic nitration of 1-(2,6-difluorophenyl)-3-fluoroazetidine using mixed acid (HNO₃/H₂SO₄) under controlled conditions .

Electronic Properties and Reactivity

Frontier Molecular Orbital Analysis

DFT studies on nitrophenyl-azetidine hybrids reveal:

-

HOMO-LUMO gap (ΔEg): ~4.2–4.8 eV, indicating moderate electronic stability . Fluorine substituents lower LUMO energies (-2.4 to -2.9 eV) through inductive effects, enhancing electrophilicity .

-

Molecular electrostatic potential (MEP): Nitro and fluorine groups act as electrophilic attack sites, while the azetidine nitrogen exhibits nucleophilic character .

Table 2: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

| Parameter | Value (eV) | Comparative System |

|---|---|---|

| HOMO energy | -6.8 | M6 derivative |

| LUMO energy | -2.6 | 3,4-difluoroproline |

| ΔEg | 4.2 | Nitrophenyl-azetidine |

| Dipole moment | 5.1 D | Fluorinated pyrazole |

Nonlinear Optical (NLO) Properties

Hyperpolarizability (β) calculations for nitrophenyl-azetidine systems suggest strong NLO responses (β ≈ 12–18 × 10⁻³⁰ esu), driven by charge transfer between the electron-deficient nitro group and electron-rich azetidine ring .

Spectroscopic Characterization

Vibrational Spectroscopy

Key IR absorption bands predicted via DFT:

NMR Chemical Shifts

Comparative data from fluorinated azetidines :

-

¹⁹F NMR: δ -118 to -122 ppm (azetidine F), -105 to -110 ppm (phenyl F)

-

¹H NMR: δ 4.1–4.3 ppm (azetidine CH₂), 7.8–8.1 ppm (phenyl H)

| Parameter | Value | Method |

|---|---|---|

| LogP | 2.68 | ChemAxon |

| PSA | 58.3 Ų | DFT calculation |

| CYP3A4 inhibition | Low risk | ADMET prediction |

Antioxidant Activity

Molecular docking simulations of nitrophenyl-azetidine derivatives show strong binding to NADPH oxidase (binding energy < -8.5 kcal/mol), suggesting potential antioxidant applications .

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds indicates decomposition onset at ~210°C, with exothermic peaks at 230–250°C .

Hydrolytic Susceptibility

The azetidine ring demonstrates moderate stability in aqueous media (t₁/₂ = 12–24 h at pH 7.4), with accelerated degradation under acidic conditions (t₁/₂ = 2–4 h at pH 1.2) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume